

A Comparative Guide to SHIP2 Inhibitors: AS1938909 vs. AS1949490

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent small molecule inhibitors of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2): **AS1938909** and AS1949490. Both compounds are critical tools in the study of insulin signaling and metabolic diseases. This document synthesizes available experimental data to facilitate an objective evaluation of their performance.

At a Glance: Key Efficacy Parameters

A summary of the key in vitro efficacy and selectivity data for **AS1938909** and AS1949490 is presented below. This table allows for a direct comparison of their potency against human and mouse SHIP2, as well as their selectivity over other relevant phosphatases.



Parameter	AS1938909	AS1949490
Target	SH2 domain-containing inositol 5-phosphatase 2 (SHIP2)	SH2 domain-containing inositol 5-phosphatase 2 (SHIP2)
Mechanism of Action	Competitive and reversible inhibitor of SHIP2 activity	Potent, selective, and competitive SHIP2 phosphatase inhibitor
IC50 (hSHIP2)	0.57 μΜ	0.62 μM[1][2]
IC50 (mSHIP2)	0.18 μΜ	0.34 μΜ
Ki (hSHIP2)	0.44 μΜ	0.44 μM[2]
IC50 (hSHIP1)	21 μΜ	13 μM[1]
Selectivity (hSHIP1/hSHIP2)	~37-fold	~21-fold
IC50 (hPTEN)	>50 μM	>50 µM[1]
IC50 (h-synaptojanin)	>50 μM	>50 µM[1]
IC50 (h-myotubularin)	>50 μM	>50 μM[1]

In Vitro and In Vivo Efficacy

Both **AS1938909** and AS1949490 have demonstrated the ability to modulate downstream signaling pathways regulated by SHIP2, primarily the PI3K/Akt pathway, which is crucial for glucose metabolism.

Cellular Effects in L6 Myotubes:

- AS1938909: Elevates insulin-induced phosphorylation of Akt (Ser473) and enhances the
 expression of the glucose transporter GLUT1 mRNA. It has also been shown to increase
 glucose consumption and uptake in this cell line.[3]
- AS1949490: Increases insulin-induced phosphorylation of Akt, leading to enhanced glucose consumption and uptake.[2]

Effects on Gluconeogenesis:



 AS1949490: In FAO hepatocytes, AS1949490 has been shown to suppress gluconeogenesis.[2]

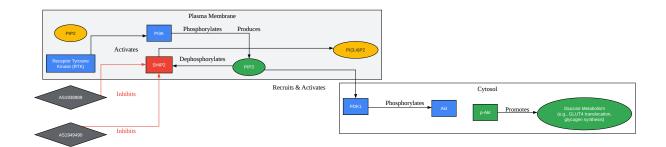
In Vivo Effects:

 AS1949490: Chronic treatment of diabetic db/db mice with AS1949490 resulted in a significant lowering of plasma glucose levels and improved glucose intolerance.[2] Acute administration in normal mice inhibited the expression of gluconeogenic genes in the liver.[2]

While both compounds exhibit similar potencies for human SHIP2, **AS1938909** appears to have a slightly better selectivity profile over SHIP1.[3]

Signaling Pathway and Experimental Workflow

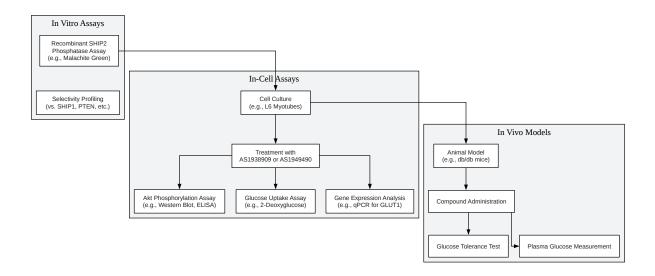
The following diagrams illustrate the SHIP2 signaling pathway and a general workflow for evaluating SHIP2 inhibitor efficacy.



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Caption: SHIP2 Signaling Pathway and Point of Inhibition.



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Caption: Experimental Workflow for Efficacy Evaluation.

Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of **AS1938909** and AS1949490.

In Vitro SHIP2 Phosphatase Assay (Malachite Green)



 Reagents: Recombinant human SHIP2, PIP3 substrate, reaction buffer, Malachite Green solution.

Procedure:

- Incubate varying concentrations of the inhibitor (AS1938909 or AS1949490) with recombinant SHIP2 enzyme in the reaction buffer.
- Initiate the phosphatase reaction by adding the PIP3 substrate.
- Incubate for a defined period at 37°C.
- Stop the reaction and measure the released inorganic phosphate using the Malachite
 Green reagent, which forms a colored complex.
- Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Akt Phosphorylation Assay in L6 Myotubes

- Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.
- Treatment:
 - Serum-starve the differentiated myotubes.
 - Pre-incubate the cells with various concentrations of AS1938909 or AS1949490 for a specified time.
 - Stimulate the cells with insulin for a short period (e.g., 10 minutes).
- Analysis:
 - Lyse the cells and collect the protein extracts.
 - Perform Western blotting or a cell-based ELISA using antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.



 Quantify the band intensities or ELISA signal to determine the relative increase in Akt phosphorylation.

Glucose Uptake Assay in L6 Myotubes

- Cell Culture and Treatment: Follow the same initial steps as the Akt phosphorylation assay.
- Glucose Uptake Measurement:
 - After inhibitor and insulin treatment, incubate the cells with a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) for a defined period.
 - Wash the cells with ice-cold buffer to remove extracellular radiolabel.
 - Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
 - Normalize the radioactivity to the protein content of the cell lysate.

In Vivo Studies in db/db Mice (for AS1949490)

- Animal Model: Use male db/db mice, a genetic model of type 2 diabetes.
- Administration: Administer AS1949490 or a vehicle control orally twice daily for a specified duration (e.g., 10 days).
- Measurements:
 - Monitor body weight, food intake, and fasting blood glucose levels throughout the study.
 - Perform an oral glucose tolerance test (OGTT) at the end of the treatment period by administering a glucose bolus and measuring blood glucose at various time points.
 - Collect blood samples to measure plasma insulin levels.
 - At the end of the study, tissues such as the liver can be collected for gene expression analysis of gluconeogenic enzymes.



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- To cite this document: BenchChem. [A Comparative Guide to SHIP2 Inhibitors: AS1938909 vs. AS1949490]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605607#comparing-as1938909-vs-as1949490-efficacy]

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